Home > Products > Screening Compounds P142567 > Tenofovir Disoproxil Isopropoxycarbonyl
Tenofovir Disoproxil Isopropoxycarbonyl - 1244022-54-5

Tenofovir Disoproxil Isopropoxycarbonyl

Catalog Number: EVT-1464709
CAS Number: 1244022-54-5
Molecular Formula: C23H36N5O12P
Molecular Weight: 605.538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenofovir Disoproxil Fumarate (TDF) is a prodrug of Tenofovir, classified as a nucleotide analogue reverse transcriptase inhibitor (NtRTI). [, , , ] It plays a crucial role in scientific research, particularly in the field of virology, as an antiviral agent against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). [, , , , , , , , ] TDF acts as a research tool to investigate viral replication, disease progression, and the development of new antiviral therapies.

Future Directions
  • Long-term Safety and Efficacy: Further research is needed to fully elucidate the long-term safety and efficacy of TDF, especially in specific populations like pregnant women and individuals with underlying health conditions. [, , ]
  • New Drug Combinations: Exploring TDF's synergistic potential with other antiviral agents could lead to the development of more effective treatment regimens for HIV and HBV infections. []

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir Disoproxil Fumarate (TDF) is a nucleotide analogue reverse transcriptase inhibitor (nRTI) widely used as a first-line treatment for HIV and chronic hepatitis B. [] It is a prodrug of tenofovir, meaning it is metabolized in the body to release the active drug. TDF is known for its efficacy but also for potential side effects such as renal dysfunction and bone loss. [, , , , ]

Relevance: Tenofovir Disoproxil Fumarate (TDF) is directly related to Tenofovir Disoproxil Isopropoxycarbonyl as it is the parent compound. Tenofovir Disoproxil Isopropoxycarbonyl is an intermediate in the synthesis of TDF. [, ] The key structural difference lies in the isopropoxycarbonyl groups present in the intermediate which are absent in TDF. These groups are cleaved during the final stages of synthesis to yield Tenofovir Disoproxil Fumarate.

9-[[(R)-2-[[diethoxy]phosphinyl]methoxy]propyl]adenine

Compound Description: This compound serves as a key intermediate in the synthetic pathway of Tenofovir Disoproxil Fumarate (TDF) [, ]. Its chemical structure is closely related to the target molecule, containing the adenine and propyl chain, but with distinct protecting groups attached to the phosphate moiety.

Relevance: 9-[[(R)-2-[[diethoxy]phosphinyl]methoxy]propyl]adenine is considered structurally related to Tenofovir Disoproxil Isopropoxycarbonyl because it represents another intermediate in the multi-step synthesis of Tenofovir Disoproxil Fumarate (TDF). [, ] Both compounds showcase the strategic use of protecting groups in organic synthesis to achieve regioselective modifications and ultimately arrive at the desired pharmaceutical agent.

Efavirenz (EFV)

Compound Description: Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) commonly used in combination with other antiretroviral drugs, including Tenofovir Disoproxil Fumarate (TDF) and Lamivudine (3TC), for the treatment of HIV infection. [, , ] EFV is known for its efficacy, but it can cause neuropsychiatric side effects. []

Relevance: While Efavirenz (EFV) is not structurally related to Tenofovir Disoproxil Isopropoxycarbonyl, it is included as a related compound due to its frequent use in combination therapies with Tenofovir Disoproxil Fumarate (TDF), the parent compound of the target molecule. [, , ] These fixed-dose combinations are crucial for improving patient adherence to HIV treatment regimens.

Lamivudine (3TC)

Compound Description: Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) often used in combination with Tenofovir Disoproxil Fumarate (TDF) and other antiretroviral drugs for both HIV and chronic hepatitis B treatment. [, , , ] It is generally well-tolerated, but side effects can include headache, nausea, and fatigue. []

Source and Classification

Tenofovir Disoproxil Isopropoxycarbonyl is synthesized from tenofovir, which was developed by Gilead Sciences Inc. in 1997. It belongs to the class of drugs known as nucleotide reverse transcriptase inhibitors (NRTIs), which are crucial in inhibiting the replication of retroviruses by blocking reverse transcriptase, an enzyme essential for viral replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenofovir Disoproxil Isopropoxycarbonyl typically involves several key steps:

  1. Esterification: The process begins with the esterification of tenofovir using chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction is conducted in a suitable solvent to facilitate the formation of the desired ester .
  2. Purification: Following esterification, the product may undergo purification processes such as column chromatography to isolate the pure compound from impurities .
  3. Characterization: The resultant compound is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Tenofovir Disoproxil Isopropoxycarbonyl features a complex arrangement that includes:

  • A purine base structure.
  • A phosphonate group.
  • Multiple isopropoxycarbonyl groups attached to the methoxy groups.

The compound exhibits polymorphism, meaning it can exist in multiple crystalline forms, which can affect its stability and solubility properties .

Structural Data

  • Molecular Formula: C23H36N5O14P
  • Molecular Weight: 637.5 g/mol
  • pKa: Approximately 4.87
  • Solubility: Slightly soluble in water; more soluble in organic solvents .
Chemical Reactions Analysis

Reactions and Technical Details

Tenofovir Disoproxil Isopropoxycarbonyl can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, the compound can hydrolyze to release active tenofovir, which exerts its antiviral effects.
  2. Degradation Pathways: Studies indicate that the compound is susceptible to degradation under acidic, basic, and oxidative conditions, which can lead to the formation of impurities .
Mechanism of Action

Process and Data

The mechanism by which Tenofovir Disoproxil Isopropoxycarbonyl acts involves:

  1. Inhibition of Reverse Transcriptase: Once converted into its active form, tenofovir competes with natural nucleotides for incorporation into viral DNA during reverse transcription.
  2. Chain Termination: The incorporation of tenofovir into viral DNA leads to chain termination because it lacks a 3' hydroxyl group necessary for further elongation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 212.1 °C (decomposes upon heating).
  • Stability: Stable under thermal conditions but sensitive to moisture and light .

Chemical Properties

  • Solubility: Slightly soluble in water; sparingly soluble across physiological pH ranges.
  • Partition Coefficient: logP0.94\log P\approx 0.94, indicating moderate lipophilicity which aids in cellular uptake .
Applications

Scientific Uses

Tenofovir Disoproxil Isopropoxycarbonyl is primarily used as an antiviral medication in the treatment and prevention of HIV and HBV infections. Its efficacy has made it a cornerstone in antiretroviral therapy regimens. Additionally, ongoing research explores its potential applications in other viral infections and as part of combination therapies aimed at enhancing antiviral efficacy while reducing resistance development .

Chemical Synthesis and Structural Characterization

Synthetic Pathways for Tenofovir Disoproxil Isopropoxycarbonyl Derivatives

The synthesis of tenofovir disoproxil isopropoxycarbonyl derivatives centers on strategic esterification to enhance bioavailability. The foundational route begins with (R)-9-[2-(hydroxy)propyl]adenine, derived from the regioselective reaction between adenine and (R)-1,2-propylene carbonate under basic conditions. Subsequent alkylation with diethyl-p-toluenesulfonyl-oxymethylphosphonate using lithium t-butoxide yields the phosphonate intermediate. Crucially, the isopropoxycarbonyl groups are introduced via chloromethyl isopropyl carbonate—synthesized by reacting pyridine with chloromethyl chloroformate in isopropanol/diethyl ether. Final coupling with tenofovir in DMF forms the prodrug, precipitated as the fumarate salt for stability [1] [7] [9].

Key impurities identified during process development include:

  • Mono-POC tenofovir (incomplete esterification)
  • Tenofovir disoproxil carbamate (condensation byproduct)
  • Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate (structural analog) [8] [9].

Table 1: Key Synthetic Intermediates and Byproducts

CompoundChemical StructureRole in Synthesis
(R)-1,2-Propylene carbonateChiral cyclic carbonateAdenine alkylation agent
Chloromethyl isopropyl carbonateClCH₂OCOOⁱPrIsopropoxycarbonyl group donor
Mono-POC tenofovirTenofovir mono-esterified at phosphateHydrolysis intermediate/impurity
Tenofovir disoproxil carbamateCarbamate-modified prodrug derivativeCondensation byproduct

Optimized purification employs recrystallization from water to obtain tenofovir monohydrate, while prodrug purity is enhanced through drowning-out crystallization in non-solvents to control polymorphic forms [1] [4] [6].

Role of Isopropoxycarbonyl Groups in Prodrug Activation Mechanisms

The isopropoxycarbonyloxymethyl (POC) groups serve as bioreversible promotieties that mask tenofovir’s phosphonate charge, converting the dianion into a membrane-permeant neutral species. Intracellular activation occurs via a two-step enzymatic hydrolysis:

  • Carboxylesterase-mediated cleavage (notably CES1 in hepatocytes) liberates formaldehyde and mono-POC tenofovir
  • Phosphodiesterases subsequently hydrolyze mono-POC to tenofovir, which undergoes diphosphorylation to the active metabolite tenofovir diphosphate (TFV-DP) [1] [5] [10].

Compared to unmodified tenofovir, POC derivatization enables 10-fold higher cellular uptake in vaginal epithelial and T-cells due to passive diffusion. This is evidenced by:

  • Nonlinear uptake kinetics saturable at high concentrations
  • Inhibition by carboxylesterase blockers (e.g., bis-nitrophenyl phosphate) reducing intracellular TFV-DP by >90%
  • Temperature independence (4°C vs. 37°C) confirming non-energy-dependent transport [5].

The isopropoxycarbonyl design specifically balances lipophilicity (logP ~1.4) and hydrolytic susceptibility. Unlike methyl or ethyl analogs, the branched isopropyl group sterically hinders premature hydrolysis in gut lumen while allowing target-selective activation—critical for reducing nephrotoxicity [10].

Stereochemical Analysis of Enantiomeric Forms and Their Pharmacological Implications

Tenofovir disoproxil contains a single chiral center at the C2' position of the propyl linker, existing exclusively as the (R)-enantiomer in therapeutic formulations. X-ray crystallography reveals that the (R)-configuration enables optimal intermolecular hydrogen bonding between the purine N1-H and N3/N9 atoms of adjacent adenine rings. This forms linear chains along the a-axis in the crystal lattice, enhancing stability through reduced polarity [4].

Table 2: Impact of Stereochemistry on Cellular Pharmacokinetics

Parameter(R)-Enantiomer(S)-Enantiomer (Synthetic Analog)
Cellular uptake (VK2 cells)12.3 pmol/10⁶ cells (0.5 μM, 1 hr)<0.5 pmol/10⁶ cells
TFV-DP formation40-fold higher vs. tenofovirUndetectable
Anti-HIV EC₅₀0.05 μM>10 μM

The (S)-enantiomer—synthesized via (S)-propylene carbonate—shows negligible antiviral activity due to failed phosphorylation and impaired binding to reverse transcriptase. Molecular dynamics simulations attribute this to altered positioning in the enzyme’s active site, where the (S)-methyl group clashes with residue Lys65. Temperature-dependent uptake studies confirm the (R)-form’s configuration permits optimal interaction with carboxylesterases, enabling efficient prodrug processing [4] [5] [10].

Optimization of Esterification and Hydrolysis Kinetics in Prodrug Design

Esterification efficiency is governed by:

  • Electrophile reactivity: Chloromethyl chloroformate > alkyl chloroformates
  • Solvent polarity: DMF maximizes coupling yield (85-92%) vs. acetonitrile (<60%)
  • Base selection: Tertiary amines (e.g., triethylamine) minimize phosphate di-anion formation [1] [9].

Hydrolysis kinetics are pH-dependent with maximal stability at pH 3.0-4.0. Degradation pathways include:

  • Formaldehyde-mediated dimerization: Nucleophilic attack by N6-adenine on hydrolyzed formaldehyde forms methylene-bridged dimers
  • Carbinolamine formation: pH-dependent dehydration yields reactive Schiff bases [1] [4].

Table 3: Hydrolysis Kinetics of Isopropoxycarbonyl Derivatives

Derivativet₁/₂ in Plasma (hr)t₁/₂ in Hepatocytes (hr)Dimer Impurity Formation
Di-isopropyl POC0.25 ± 0.0318.7 ± 2.10.9% (24 hr)
Di-ethyl POC0.08 ± 0.016.2 ± 0.85.2% (24 hr)
Di-methyl POC<0.051.5 ± 0.312.7% (24 hr)

Formulation strategies to suppress hydrolysis include:

  • Fumarate salt formation: Reduces dimerization 4-fold by lowering crystal polarity
  • Organic vapor sorption: Isostructural solvates (e.g., with acetonitrile or toluene) decrease hygroscopicity by H-bond network reorganization [4] [6].Accelerated stability studies (40°C/75% RH) confirm that replacing fumarate with hydrophobic counterions (e.g., besylate) cuts hydrolysis rates by 60%, underscoring the role of solid-state architecture in prodrug longevity [6].

Properties

CAS Number

1244022-54-5

Product Name

Tenofovir Disoproxil Isopropoxycarbonyl

IUPAC Name

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate

Molecular Formula

C23H36N5O12P

Molecular Weight

605.538

InChI

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1

InChI Key

OIVGIZKCGVNNKM-QGZVFWFLSA-N

SMILES

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Synonyms

5-[[(1R)-1-Methyl-2-[6-[(isopropoxycarbonyl)amino]-9H-purin-9-yl]ethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid Bis(1-methylethyl) Ester 5-Oxide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.